Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar

Antibody-Drug Conjugates Drug-Linker Technology Polypeptoid

Ac-pSar10-OH is a monodisperse, sequence-defined N-acetylated decapeptoid engineered to replace polydisperse PEG in bioconjugation. Unlike PEG, its precise length enables homogeneous ADCs (DAR ≥8) with predictable PK and superior in vivo efficacy vs. DS-8201a. pSar10-lipid LNPs avoid accelerated blood clearance (ABC) and anti-polymer antibodies. pSar10-protein conjugates extend half-life with lower immunogenicity than PEG. pSar10-NIR-II probes show 26.4× brighter fluorescence and 36.9 h blood half-life. Select Ac-pSar10-OH for homogeneous, low-immunogenicity bioconjugates where PEG fails.

Molecular Formula C32H54N10O12
Molecular Weight 770.8 g/mol
Cat. No. B10858044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar
Molecular FormulaC32H54N10O12
Molecular Weight770.8 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O
InChIInChI=1S/C32H54N10O12/c1-22(43)33(2)12-23(44)34(3)13-24(45)35(4)14-25(46)36(5)15-26(47)37(6)16-27(48)38(7)17-28(49)39(8)18-29(50)40(9)19-30(51)41(10)20-31(52)42(11)21-32(53)54/h12-21H2,1-11H3,(H,53,54)
InChIKeyVBFSXYRMXNNFQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-pSar10-OH (Ac-{Gly(N-me)}-Sar9): A Monodisperse Polysarcosine Decamer for Next-Generation Bioconjugation and Stealth Delivery


Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar (CAS 2857963-60-9), also designated Ac-pSar10-OH, is an N-acetylated decapeptide composed entirely of N-methylated glycine (sarcosine) residues [1]. It belongs to the class of polypeptoids—poly(N-substituted glycines)—which are distinguished from conventional peptides by the attachment of side chains to the backbone nitrogen rather than the α-carbon [2]. This discrete 10-mer serves as a well-defined hydrophilic building block for constructing antibody-drug conjugates (ADCs), protein conjugates, and nanoparticle coatings .

Why PEG and Other Hydrophilic Polymers Cannot Replace Monodisperse Ac-pSar10-OH in ADC and Bioconjugate Development


Generic substitution with polydisperse polyethylene glycol (PEG) or alternative stealth polymers is precluded by two critical factors: (1) Ac-pSar10-OH is a monodisperse, sequence-defined decamer that enables precise, homogeneous conjugation and predictable pharmacokinetics, whereas PEG is inherently polydisperse and leads to heterogeneous conjugate populations [1]; (2) polysarcosine exhibits markedly lower immunogenicity and circumvents accelerated blood clearance (ABC) observed with PEG upon repeated administration, while maintaining equivalent stealth properties [2]. These differentiating attributes are quantified in the evidence guide below.

Quantitative Differentiation of Ac-pSar10-OH (Ac-pSar10) vs. PEG and Conventional ADC Linkers


Monodisperse Ac-pSar10 Enables DAR 8 ADCs with Pharmacokinetics Matching Unconjugated Antibody

In a direct head-to-head ADC evaluation, a HER2-targeting ADC constructed with a monodisperse Ac-pSar10 linker (Tra-Exa-PSAR10) achieved a drug-antibody ratio (DAR) of 8, double the industry standard DAR of 3–4, while maintaining a pharmacokinetic profile indistinguishable from the naked antibody [1]. In contrast, conventional high-DAR ADCs without a hydrophobicity-masking entity suffer from rapid clearance and aggregation [2].

Antibody-Drug Conjugates Drug-Linker Technology Polypeptoid

Tra-Exa-PSAR10 (Ac-pSar10-Based ADC) Demonstrates Superior In Vivo Antitumor Activity vs. FDA-Approved DS-8201a (Enhertu)

In an NCI-N87 gastric cancer xenograft model, Tra-Exa-PSAR10—an ADC built on the Ac-pSar10 linker—exhibited strong antitumor activity at a dose of 1 mg/kg, outperforming the FDA-approved ADC DS-8201a (trastuzumab deruxtecan, Enhertu) [1]. Tra-Exa-PSAR10 was well tolerated at doses up to 100 mg/kg in mice, indicating a wide therapeutic window [1].

ADC Efficacy HER2-Positive Cancer Xenograft Model

Polysarcosine Coating Reduces Anti-Polymer Antibody Induction and Circumvents Accelerated Blood Clearance vs. PEG

A direct comparison of liposomes coated with polysarcosine (PSar) versus PEG revealed that PSar-liposomes induced noticeably lower levels of both anti-polymer IgM and IgG antibodies as measured by ELISA [1]. In a multiple-injection pharmacokinetic study, PSar-liposomes successfully circumvented the accelerated blood clearance (ABC) phenomenon that plagues PEGylated formulations [1].

Immunogenicity Liposome Coating Stealth Polymer

Polysarcosine-Conjugated Nanoparticles Exhibit 26.4-Fold Higher NIR-II Fluorescence Intensity and Extended Circulation Half-Life vs. PEGylated Counterparts

In a head-to-head comparison of NIR-II fluorescent nanoparticles, TQF-PSar (functionalized with polysarcosine arms) demonstrated a 26.4-fold higher fluorescence intensity than TQF-PEG NPs at an equivalent low dye concentration (2.5 μg/mL) [1]. Moreover, TQF-PSar achieved a prolonged blood circulation half-life of 36.9 hours, surpassing the PEGylated formulation [1].

Nanoparticle Imaging Pharmacokinetics Polypeptoid

PSar-IFN Conjugate Shows Significantly Greater In Vivo Tumor Inhibition and Reduced Anti-Drug Antibodies vs. PEG-IFN

In a comparative study of site-specific conjugates, PSar-interferon (PSar-IFN) exhibited significantly more potent tumor growth inhibition in mice than PEG-IFN, while eliciting considerably lower levels of anti-IFN antibodies [1]. Both conjugates demonstrated comparable protease stabilization and circulation half-life extension, but PSar-IFN retained higher in vitro activity and accumulated more efficiently in tumor tissue [1].

Protein Conjugation Interferon Immunogenicity

Polysarcosine Is Non-Immunogenic and Biodegradable, Overcoming Key PEG Limitations

Unlike PEG, which is non-biodegradable and can trigger anti-PEG antibodies in up to 70% of the population, polysarcosine (pSar) is composed of the endogenous amino acid sarcosine and is reported to be biodegradable [1]. Multiple studies confirm that pSar exhibits no detectable immunogenicity or cytotoxicity [2].

Biocompatibility Biodegradation Polypeptoid

Optimal Use Cases for Ac-pSar10-OH (Ac-{Gly(N-me)}-Sar9) Based on Quantitative Evidence


High-DAR Antibody-Drug Conjugate (ADC) Development

Utilize Ac-pSar10-OH as a monodisperse, hydrophilicity-enhancing linker to construct ADCs with DAR ≥8. This approach maintains favorable pharmacokinetics and yields conjugates with potent in vivo antitumor activity, as demonstrated by Tra-Exa-PSAR10 outperforming DS-8201a in xenograft models [1].

Stealth Coating of Lipid Nanoparticles (LNPs) for Repeat-Dose mRNA/siRNA Delivery

Replace PEG-lipids with Ac-pSar10-functionalized lipids to coat LNPs. This modification avoids accelerated blood clearance (ABC) upon multiple administrations and reduces anti-polymer antibody induction, as shown in direct liposome comparisons [1].

Therapeutic Protein Conjugation for Improved Antitumor Efficacy and Safety

Conjugate Ac-pSar10 (or longer polysarcosine chains) to therapeutic proteins such as interferon to extend circulation half-life while minimizing immunogenicity. PSar-IFN conjugates have demonstrated superior tumor inhibition and lower anti-drug antibody responses compared to PEG-IFN [1].

High-Sensitivity NIR-II Fluorescence Imaging Agents

Functionalize NIR-II fluorophores with Ac-pSar10 or analogous polysarcosine arms to create imaging agents with 26.4× higher fluorescence intensity and extended blood half-life (36.9 h) relative to PEGylated counterparts, enabling low-dose, high-contrast tumor imaging [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.